2,2,2-trifluoroethyl 4-(2H-tetrazol-5-yl)benzoate

Catalog No.
S12997419
CAS No.
651769-21-0
M.F
C10H7F3N4O2
M. Wt
272.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,2,2-trifluoroethyl 4-(2H-tetrazol-5-yl)benzoate

CAS Number

651769-21-0

Product Name

2,2,2-trifluoroethyl 4-(2H-tetrazol-5-yl)benzoate

IUPAC Name

2,2,2-trifluoroethyl 4-(2H-tetrazol-5-yl)benzoate

Molecular Formula

C10H7F3N4O2

Molecular Weight

272.18 g/mol

InChI

InChI=1S/C10H7F3N4O2/c11-10(12,13)5-19-9(18)7-3-1-6(2-4-7)8-14-16-17-15-8/h1-4H,5H2,(H,14,15,16,17)

InChI Key

YEJPOUAQFGEGTD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NNN=N2)C(=O)OCC(F)(F)F

2,2,2-trifluoroethyl 4-(2H-tetrazol-5-yl)benzoate is a chemical compound characterized by its unique structure that includes a trifluoroethyl group and a tetrazole moiety attached to a benzoate. The molecular formula of this compound is C10H8F3N4O2C_{10}H_{8}F_{3}N_{4}O_{2}, and it features a trifluoromethyl group, which is known for its significant influence on the biological activity and physical properties of organic molecules. The presence of the tetrazole ring contributes to its potential applications in medicinal chemistry due to the biological relevance of tetrazole derivatives.

The chemical reactivity of 2,2,2-trifluoroethyl 4-(2H-tetrazol-5-yl)benzoate can be attributed to the electrophilic nature of the trifluoroethyl group and the nucleophilic characteristics of the tetrazole ring. Typical reactions may include:

  • Nucleophilic substitution: The tetrazole nitrogen can act as a nucleophile, allowing for substitution reactions with electrophiles.
  • Hydrolysis: Under acidic or basic conditions, the ester bond in the benzoate moiety can undergo hydrolysis, leading to the formation of 4-(2H-tetrazol-5-yl)benzoic acid and 2,2,2-trifluoroethanol.

Compounds containing tetrazole rings have been extensively studied for their biological activities. 2,2,2-trifluoroethyl 4-(2H-tetrazol-5-yl)benzoate may exhibit:

  • Antimicrobial properties: Similar compounds have shown effectiveness against various bacterial strains.
  • Antitumor activity: Some tetrazole derivatives are known to inhibit cancer cell proliferation.
  • Cardiovascular effects: Research indicates that certain benzoate derivatives can influence cardiovascular functions.

The synthesis of 2,2,2-trifluoroethyl 4-(2H-tetrazol-5-yl)benzoate can be achieved through several methods:

  • Esterification: Reacting 4-(2H-tetrazol-5-yl)benzoic acid with 2,2,2-trifluoroethanol in the presence of an acid catalyst.
    4 2H tetrazol 5 yl benzoic acid 2 2 2 trifluoroethanol2 2 2 trifluoroethyl 4 2H tetrazol 5 yl benzoate\text{4 2H tetrazol 5 yl benzoic acid 2 2 2 trifluoroethanol}\rightarrow \text{2 2 2 trifluoroethyl 4 2H tetrazol 5 yl benzoate}
  • Direct fluorination: Introducing trifluoromethyl groups into appropriate precursors through fluorination techniques.

The unique properties of 2,2,2-trifluoroethyl 4-(2H-tetrazol-5-yl)benzoate make it suitable for various applications:

  • Pharmaceuticals: Potential use as an active pharmaceutical ingredient due to its biological activities.
  • Agricultural chemicals: Possible application in developing agrochemicals with enhanced efficacy.
  • Material science: Utilization in creating novel materials with specific thermal and chemical resistance properties.

Interaction studies involving 2,2,2-trifluoroethyl 4-(2H-tetrazol-5-yl)benzoate are crucial for understanding its pharmacodynamics and pharmacokinetics. These studies typically focus on:

  • Binding affinity: Evaluating how well the compound binds to specific biological targets such as enzymes or receptors.
  • Synergistic effects: Investigating potential combinations with other drugs to enhance therapeutic efficacy.

Several compounds share structural similarities with 2,2,2-trifluoroethyl 4-(2H-tetrazol-5-yl)benzoate. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
Ethyl 4-(2H-tetrazol-5-yl)benzoateC10H10N4O2C_{10}H_{10}N_{4}O_{2}Lacks trifluoromethyl group; lower lipophilicity
Trichloroethyl 4-(2H-tetrazol-5-yl)benzoateC10H7Cl3N4O2C_{10}H_{7}Cl_{3}N_{4}O_{2}Contains trichloroethyl group; different reactivity
Benzyl 4-(1H-tetrazol-5-yl)benzoateC12H10N4O2C_{12}H_{10}N_{4}O_{2}Benzyl group instead of trifluoromethyl; altered pharmacological profile

Uniqueness

The presence of the trifluoromethyl group in 2,2,2-trifluoroethyl 4-(2H-tetrazol-5-yl)benzoate significantly enhances its lipophilicity and biological activity compared to similar compounds. This unique feature may lead to improved membrane permeability and bioavailability in pharmaceutical applications.

XLogP3

2.1

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

1

Exact Mass

272.05210997 g/mol

Monoisotopic Mass

272.05210997 g/mol

Heavy Atom Count

19

Dates

Last modified: 08-10-2024

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